1,4-Dioxane, 2-phenoxy- 1,4-Dioxane, 2-phenoxy-
Brand Name: Vulcanchem
CAS No.: 61564-93-0
VCID: VC20635646
InChI: InChI=1S/C10H12O3/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-5,10H,6-8H2
SMILES:
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol

1,4-Dioxane, 2-phenoxy-

CAS No.: 61564-93-0

Cat. No.: VC20635646

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dioxane, 2-phenoxy- - 61564-93-0

Specification

CAS No. 61564-93-0
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name 2-phenoxy-1,4-dioxane
Standard InChI InChI=1S/C10H12O3/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-5,10H,6-8H2
Standard InChI Key HANADVUEAXDMBW-UHFFFAOYSA-N
Canonical SMILES C1COC(CO1)OC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1,4-Dioxane, 2-phenoxy- (C₁₀H₁₂O₃) consists of a six-membered 1,4-dioxane ring (two oxygen atoms at positions 1 and 4) with a phenoxy (–O–C₆H₅) group attached to the second carbon. The SMILES notation C1COC(CO1)OC2=CC=CC=C2 and InChIKey HANADVUEAXDMBW-UHFFFAOYSA-N provide unambiguous representations of its structure . The compound’s exact mass is 180.07866 g/mol, and its topological polar surface area (TPSA) is 27.7 Ų, indicative of moderate polarity .

Table 1: Key Identifiers of 1,4-Dioxane, 2-Phenoxy-

PropertyValue
CAS No.61564-93-0
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
SMILESC1COC(CO1)OC2=CC=CC=C2
InChIKeyHANADVUEAXDMBW-UHFFFAOYSA-N
TPSA27.7 Ų
LogP (Predicted)1.5

Synthesis and Reaction Pathways

Synthetic Strategies

While direct synthesis protocols for 1,4-dioxane, 2-phenoxy- are sparsely documented, analogous 1,4-dioxane derivatives are typically synthesized via cyclization or etherification reactions. For example, U.S. Patent 5,326,887 describes the preparation of 1,4-dioxane-2,5-diones using catalysts like tin(II) octoate, suggesting that similar methods could be adapted for 2-phenoxy derivatives . A plausible route involves:

  • Etherification: Reacting 1,4-dioxane-2-ol with bromobenzene under basic conditions to form the phenoxy linkage.

  • Ring-Opening Polymerization: As seen in lactone-based dioxanes, though this method may require tailored initiators for phenoxy-substituted monomers .

Intermediate Isolation

Key intermediates such as 2-hydroxy-1,4-dioxane or its tosylated derivatives are critical. For instance, the tosyl derivative 22 in PMC8378419 was used to synthesize novel 1,4-dioxane analogs, highlighting the role of leaving groups in facilitating nucleophilic substitution .

Physicochemical Properties

Spectroscopic Characteristics

  • NMR: Expected signals include a singlet for the dioxane ring protons (δ 3.5–4.5 ppm) and aromatic protons from the phenoxy group (δ 6.5–7.5 ppm).

  • IR: Strong absorption bands near 1,250 cm⁻¹ (C–O–C ether stretch) and 1,600 cm⁻¹ (aromatic C=C) .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes using green chemistry principles (e.g., enzymatic catalysis).

  • Biological Screening: Evaluate affinity for neurological targets (e.g., 5-HT₁A, D₂ receptors) based on structural analogs .

  • Material Properties: Investigate thermal stability and mechanical behavior in polymer blends.

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